molecular formula C8H12O3 B2795212 2-[(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-yl]acetic acid CAS No. 2228054-91-7

2-[(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-yl]acetic acid

Cat. No.: B2795212
CAS No.: 2228054-91-7
M. Wt: 156.181
InChI Key: WHZKEOPGRICZML-JXBXZBNISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-yl]acetic acid is a chemical compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a three-membered oxirane ring fused to a five-membered cyclopentane ring, making it a valuable intermediate in organic synthesis.

Scientific Research Applications

2-[(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-yl]acetic acid has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-yl]acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a cyclopentene derivative.

    Epoxidation: The cyclopentene derivative undergoes epoxidation using a peracid, such as m-chloroperbenzoic acid, to form the oxirane ring.

    Ring Closure: The resulting epoxide is subjected to ring closure under acidic or basic conditions to form the bicyclic structure.

    Functional Group Modification:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-[(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of diols.

    Substitution: Introduction of various functional groups, such as alkyl or acyl groups.

Mechanism of Action

The mechanism of action of 2-[(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-yl]acetic acid involves its interaction with specific molecular targets. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity makes it useful in enzyme inhibition studies, where it can form stable complexes with active site residues.

Comparison with Similar Compounds

Similar Compounds

    (1S,5R)-2-Oxabicyclo[3.3.0]oct-6-en-3-one: This compound has a similar bicyclic structure but with a different ring size.

    (3aR,6aS)-3,3a,6,6a-Tetrahydro-2H-1-oxapentalen-2-one: Another compound with a related structure, used in similar applications.

Uniqueness

2-[(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-yl]acetic acid is unique due to its specific ring structure and functional groups, which confer distinct reactivity and applications. Its ability to undergo various chemical reactions and form stable complexes with biological targets makes it a valuable compound in research and industry.

Properties

IUPAC Name

2-[(1S,5R)-3-oxabicyclo[3.2.0]heptan-6-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-8(10)2-5-1-6-3-11-4-7(5)6/h5-7H,1-4H2,(H,9,10)/t5?,6-,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZKEOPGRICZML-JXBXZBNISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC2C1CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2COC[C@@H]2C1CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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